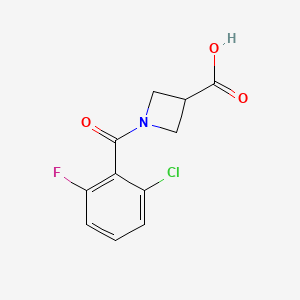
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid
描述
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClFNO3 and its molecular weight is 257.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9ClFNO3
- Molecular Weight : 257.64 g/mol
- CAS Number : 1410085-77-6
The compound features a chloro and fluorine substitution on the benzoyl moiety, which may influence its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antiviral properties, particularly against HIV. For instance, derivatives with similar substitutions demonstrated potent activity against wild-type HIV-1 and various mutants, with some compounds showing picomolar activity in enzyme assays . The presence of the chloro and fluorine groups is believed to enhance binding affinity and selectivity towards viral targets.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Research has shown that azetidine derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs have been reported to exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within pathogens. The azetidine ring structure allows for conformational flexibility, which is crucial for binding interactions. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and improve membrane permeability, facilitating cellular uptake and subsequent action within target cells.
Case Studies
科学研究应用
Anticancer Activity
Research indicates that 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid exhibits promising anticancer properties. Studies conducted by the National Cancer Institute (NCI) have demonstrated its effectiveness against various human tumor cell lines. The compound's structure allows it to engage with specific biological targets involved in cancer proliferation, making it a candidate for further development as an anticancer agent .
Potential as a Therapeutic Agent
Given its structural characteristics, this compound may also serve as a scaffold for designing new therapeutic agents targeting various diseases beyond cancer. Its ability to modulate biological pathways indicates potential uses in treating inflammatory diseases and infections .
Synthesis of Novel Compounds
In material science, this compound can be utilized as a precursor for synthesizing novel heterocyclic compounds. The azetidine ring structure provides a versatile platform for creating derivatives with tailored properties for specific applications, including drug delivery systems and advanced materials .
Case Studies and Research Findings
属性
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWMVAYSFOPQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















